molecular formula C18H24O2 B13393631 Przewalskin

Przewalskin

Cat. No.: B13393631
M. Wt: 272.4 g/mol
InChI Key: RHXIVZRYHFCBDN-BQFCYCMXSA-N
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Description

Przewalskin is a natural organic compound extracted from the plant Salvia przewalskii Maxim, which is endemic to northwest China. It is a white solid with a special aroma and is widely used in traditional Chinese medicine. This compound exhibits a variety of pharmacological activities, including anti-inflammatory, antibacterial, and anti-tumor effects . It is often used to treat cardiovascular diseases, diabetes, leukemia, and other conditions .

Chemical Reactions Analysis

Przewalskin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities.

Mechanism of Action

Przewalskin exerts its effects through various molecular targets and pathways. For example, it has been shown to inhibit apoptosis, oxidative stress, and collagen deposition via the TGF-β1 pathway . This pathway is crucial in regulating cell growth, differentiation, and immune responses. By targeting key proteins such as AKT1, IL-6, and EGFR, this compound can modulate immune regulation, cancer pathways, and lipid metabolism .

Comparison with Similar Compounds

Przewalskin is part of a group of diterpenoids isolated from Salvia przewalskii Maxim. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound’s unique fused tetracyclic skeleton and pharmacological properties distinguish it from other diterpenoids .

Biological Activity

Przewalskin, a diterpenoid compound derived from the plant Salvia przewalskii, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, particularly its anti-HIV and anticancer activities, supported by data tables and case studies.

Chemical Structure and Isolation

This compound consists of two main variants: this compound A and this compound B. Both compounds were isolated from the aerial parts of Salvia przewalskii and characterized through various spectroscopic techniques, including NMR and X-ray diffraction.

  • This compound A : Exhibits a C23 terpenoid structure with a unique 6/6/7 carbon ring skeleton.
  • This compound B : Features an unprecedented skeleton among diterpenoids.

Table 1: Structural Characteristics of this compound Compounds

CompoundStructure TypeMolecular FormulaIsolation Source
This compound ADiterpenoidC23H34O3Salvia przewalskii
This compound BDiterpenoidC23H34O3Salvia przewalskii

Antiviral Activity

Both this compound A and B have demonstrated modest anti-HIV-1 activity:

  • This compound A : EC50 = 41 µg/mL
  • This compound B : EC50 = 30 µg/mL

These results indicate potential as therapeutic agents in HIV treatment, albeit with further research needed to enhance efficacy.

Anticancer Activity

Research has also explored the anticancer properties of this compound. The compounds were tested against various cancer cell lines, revealing significant inhibitory effects.

Table 2: Anticancer Activity of this compound Compounds

Cell LineCompoundIC50 (µg/mL)
K562This compound A0.53
T-24This compound A7.94
QGYThis compound A4.65
Me180This compound A6.89
K562This compound BNot Active
QGYThis compound B16.75
Me180This compound B5.84

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that these compounds may interfere with viral replication and induce apoptosis in cancer cells, although detailed pathways remain to be elucidated .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Antiviral Activity : This research focused on the efficacy of this compound against HIV-1, demonstrating its potential as a lead compound for further development.
  • Antitumor Activity Assessment : Investigations into the cytotoxic effects of this compound on various cancer cell lines revealed promising results, particularly against leukemia cells.

Case Study Highlights

  • Case Study A : Evaluated the impact of this compound on K562 leukemia cells, showing significant growth inhibition.
  • Case Study B : Assessed the anti-HIV activity, providing insights into dosage and potential therapeutic applications.

Properties

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(1R,8S,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C18H24O2/c1-11-7-12-13(8-14(11)19)18-6-4-5-17(2,3)16(18)9-15(12)20-10-18/h7-8,15-16,19H,4-6,9-10H2,1-3H3/t15-,16-,18-/m0/s1

InChI Key

RHXIVZRYHFCBDN-BQFCYCMXSA-N

Isomeric SMILES

CC1=CC2=C(C=C1O)[C@@]34CCCC([C@@H]3C[C@@H]2OC4)(C)C

Canonical SMILES

CC1=CC2=C(C=C1O)C34CCCC(C3CC2OC4)(C)C

Origin of Product

United States

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